molecular formula C21H23N3O4S3 B2524293 (Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 613225-67-5

(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2524293
CAS RN: 613225-67-5
M. Wt: 477.61
InChI Key: QXTJHUKDVJZHAW-SSZFMOIBSA-N
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Description

The compound "(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" is a complex molecule that appears to be related to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The data provided includes research on related compounds, which can offer insights into the synthesis, molecular structure, and properties of similar thiazolidinone derivatives.

Synthesis Analysis

The synthesis of related heterocyclic systems has been explored using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent. This compound has been utilized to prepare various substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. The removal of the benzyloxycarbonyl group to yield amino derivatives has been achieved through catalytical transfer hydrogenation with Pd/C in the presence of cyclohexene or with hydrogen bromide in acetic acid .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied through the analysis of supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones. These studies have revealed a wide C-C-C angle at the methine carbon atom linking two rings, which is characteristic of the structural conformation of these molecules. Hydrogen bonding plays a significant role in the dimerization and further linkage into complex sheets or chains of rings, depending on the specific substituents present on the thiazolidinone core .

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of the specific compound , the reactivity of similar thiazolidinone derivatives can be inferred. These compounds typically undergo reactions at the reactive sites, such as the thiazolidinone ring and the substituents attached to it. The presence of amino groups and other functional groups can lead to various chemical transformations, including cyclization, dimerization, and the formation of hydrogen-bonded supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the supramolecular structures of related compounds, suggests that these molecules may have a propensity for forming solid-state structures with specific packing patterns. The wide angles observed at the methine carbon atoms and the nature of the substituents can affect the melting points, solubility, and crystallinity of these compounds. The electronic properties, such as the distribution of electron density and the potential for intermolecular interactions, are also important factors that determine the chemical behavior and reactivity of these molecules .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including those with benzothiazole moieties, have been evaluated for their anticancer activity. For instance, novel 4-thiazolidinones containing benzothiazole moiety have been synthesized and demonstrated anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, specific derivatives showed significant activity, highlighting the potential of thiazolidinones as anticancer agents (Havrylyuk et al., 2010).

Anti-inflammatory and Antimicrobial Activities

The synthesis of thiazolidinone derivatives also targets anti-inflammatory and antimicrobial applications. A novel process disclosed the preparation of a compound with anti-inflammatory properties, useful for treating inflammation (Matson, 1990). Additionally, a series of thiazolidinone derivatives have been synthesized and screened for antimicrobial activity, showing good to moderate activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting potent activity comparable to standard drugs (PansareDattatraya & Devan, 2015).

Aldose Reductase Inhibition

Thiazolidinone derivatives have been investigated as potent aldose reductase inhibitors, with significant implications for managing diabetic complications. New series of oxothiazolidine benzoate and acetate derivatives were synthesized and evaluated, demonstrating potent inhibitory activity against aldose reductase, suggesting their utility in targeting pathological conditions related to diabetes (Saeed et al., 2014).

properties

IUPAC Name

methyl 4-[(Z)-[3-[6-(4,5-dihydro-1,3-thiazol-2-ylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S3/c1-28-19(27)15-8-6-14(7-9-15)13-16-18(26)24(21(29)31-16)11-4-2-3-5-17(25)23-20-22-10-12-30-20/h6-9,13H,2-5,10-12H2,1H3,(H,22,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTJHUKDVJZHAW-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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